3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile
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Overview
Description
3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the morpholine ring. The final step involves the addition of the propanenitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
3-[4-(Morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile is unique due to its combination of a morpholine ring, a nitrophenyl group, and a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-(morpholine-4-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c18-6-1-7-21-12-15(17(23)20-8-10-26-11-9-20)16(19-21)13-2-4-14(5-3-13)22(24)25/h2-5,12H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQGYOJDKYSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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